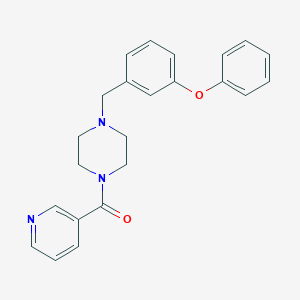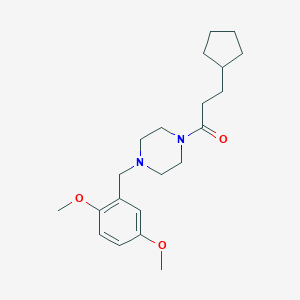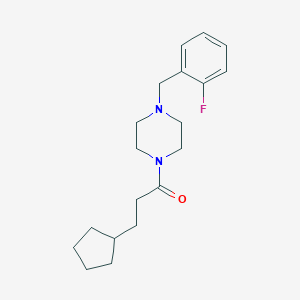
1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine involves its ability to inhibit the reuptake of dopamine. Dopamine is a neurotransmitter that plays a crucial role in the regulation of various physiological functions such as mood, motivation, and movement. By inhibiting the reuptake of dopamine, this compound increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate dopamine signaling. It has been found to produce a range of effects such as increased locomotor activity, enhanced reward-related behavior, and improved cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine in lab experiments is its high potency and selectivity for dopamine reuptake inhibition. This property makes it a valuable tool for studying the role of dopamine signaling in various physiological and pathological conditions.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to produce dose-dependent toxicity in animal studies, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine. One potential direction is to explore its potential use in the treatment of various neurological disorders such as Parkinson's disease and depression. Another potential direction is to investigate its potential use as an anticancer agent.
In addition, further research is needed to better understand the mechanism of action of this compound and its effects on dopamine signaling. This may lead to the development of more potent and selective dopamine reuptake inhibitors with fewer side effects.
Synthesis Methods
The synthesis of 1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine involves the reaction of 3-chlorobenzyl chloride with 3-methylpiperidine in the presence of a base such as sodium hydride or potassium hydroxide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the pure compound.
Scientific Research Applications
1-(3-Chlorobenzyl)-3'-methyl-4,1'-bipiperidine has been extensively studied for its potential use in various scientific research applications. One of the major applications is in the field of neuroscience, where it has been found to be a potent inhibitor of dopamine reuptake. This property makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and depression.
In addition to its potential use in neuroscience, this compound has also been studied for its potential use in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
Properties
Molecular Formula |
C18H27ClN2 |
|---|---|
Molecular Weight |
306.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine |
InChI |
InChI=1S/C18H27ClN2/c1-15-4-3-9-21(13-15)18-7-10-20(11-8-18)14-16-5-2-6-17(19)12-16/h2,5-6,12,15,18H,3-4,7-11,13-14H2,1H3 |
InChI Key |
MGTHDFJCMPGPPB-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Chlorophenoxy)-1-[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247494.png)





![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)

![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)

